molecular formula C9H13N3O3 B8700101 2-(2-Dimethylaminoethoxy)-5-nitropyridine

2-(2-Dimethylaminoethoxy)-5-nitropyridine

Cat. No.: B8700101
M. Wt: 211.22 g/mol
InChI Key: UDBRLIGKRUMVCN-UHFFFAOYSA-N
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Description

2-(2-Dimethylaminoethoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 2-(2-dimethylaminoethoxy) group at the 2-position

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N,N-dimethyl-2-(5-nitropyridin-2-yl)oxyethanamine

InChI

InChI=1S/C9H13N3O3/c1-11(2)5-6-15-9-4-3-8(7-10-9)12(13)14/h3-4,7H,5-6H2,1-2H3

InChI Key

UDBRLIGKRUMVCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Dimethylaminoethoxy)-5-nitropyridine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated pyridine is then subjected to alkylation with 2-(2-dimethylaminoethoxy)ethanol in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Dimethylaminoethoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Reduction: 2-(2-Dimethylaminoethoxy)-5-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Dimethylaminoethoxy)-5-nitropyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-Dimethylaminoethoxy)-5-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the dimethylaminoethoxy group can enhance the compound’s solubility and facilitate its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Dimethylaminoethoxy)-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.

    2-(2-Dimethylaminoethoxy)-3-nitropyridine: Nitro group at the 3-position instead of the 5-position.

Uniqueness

2-(2-Dimethylaminoethoxy)-5-nitropyridine is unique due to the specific positioning of the nitro and dimethylaminoethoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in medicinal and materials science applications, making it a valuable compound for research and development.

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